molecular formula C17H13N3 B1457203 5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine CAS No. 1014403-09-8

5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine

Cat. No. B1457203
M. Wt: 259.3 g/mol
InChI Key: WAQDNMLJAYQJRN-UHFFFAOYSA-N
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Description

The compound “5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine” is a complex organic molecule that contains a pyrrolo-dipyridine core with a tolyl group attached . The tolyl group is an aryl group derived from toluene and is commonly found in diverse chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tolyl group has three possible structural isomers depending on the relative position of the methyl and the R substituent on the aromatic ring . The compound was geometrically optimized by density functional theory .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. Tolyl groups are excellent leaving groups in nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, tolyl groups are considered nonpolar and hydrophobic .

Scientific Research Applications

Novel Synthesis Methods

The Piloty-Robinson reaction has been utilized for synthesizing 3,6-diazacarbazole derivatives from N-substituted piperidin-4-one azines. This novel method proposes a pathway for the synthesis of aromatic 3,6-diazacarbazole (5H-pyrrolo[3,2-c:4,5-c']dipyridine) derivatives under thermal conditions, highlighting a significant advancement in heterocyclic chemistry (Alekseyev, Kurkin, & Yurovskaya, 2011).

Structural and Spectral Analysis

Research on methyl 1-methyl-3-p-tolyl-1,2,3,3a,4,11c-hexahydrobenzo[f]chromeno[3,b]pyrrole-3a-carboxylate has contributed to understanding the structural properties of related compounds. The study provided insights into the conformation and orientation of tolyl groups in relation to the napthalene ring system, demonstrating the importance of C—H⋯π interactions (Nirmala et al., 2009).

Photophysical Properties

The investigation into the electronic nature of 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) revealed its large Stokes shift, specific changes in permanent dipole moments under electronic excitation, and high photostability. This study highlights the potential for developing new pyrrolo[3,4-c]pyridine derivatives with promising fluorescent properties for physiological applications (Bashmakova et al., 2021).

Organic Scintillator Applications

3-(p-Toluidino)-5-phenyl-1-p-tolyl-1H-pyrrol-2(5H)-one has been studied as an organic liquid scintillator for gamma spectroscopy, despite its relatively low efficiency. This research contributes to the development of new materials for radiation detection (Salehi & Mehmandoost-Khajeh-Dad, 2012).

Electrophosphorescent Devices

The design and synthesis of novel bipolar host materials for electrophosphorescent devices employed 5H-pyrrolo[2,3-b:4,5-b']dipyridin-5-yl derivatives. These materials demonstrated high efficiency and low roll-off in blue devices, showcasing the potential of these compounds in the development of high-performance organic light-emitting diodes (OLEDs) (Lv et al., 2017).

properties

IUPAC Name

8-(3-methylphenyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c1-12-3-2-4-13(9-12)20-16-5-7-18-10-14(16)15-11-19-8-6-17(15)20/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQDNMLJAYQJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=NC=C3)C4=C2C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine

CAS RN

1014403-09-8
Record name 5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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